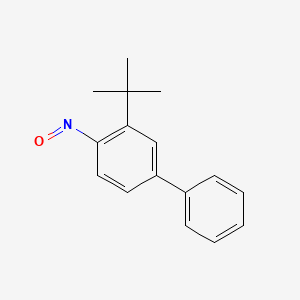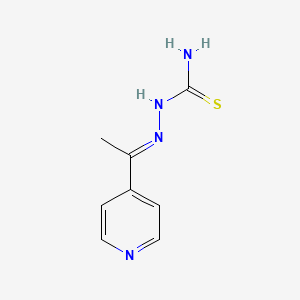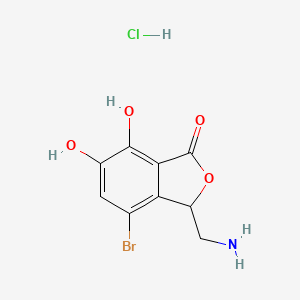
3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride is a chemical compound with the molecular formula C₉H₉BrClNO₄. It is known for its unique structure, which includes both bromine and hydroxyl groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The aminomethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminomethyl-4-chloro-6,7-dihydroxyphthalide hydrochloride
- 3-Aminomethyl-4-fluoro-6,7-dihydroxyphthalide hydrochloride
- 3-Aminomethyl-4-iodo-6,7-dihydroxyphthalide hydrochloride
Uniqueness
Compared to its analogs, 3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens cannot. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
101976-16-3 |
|---|---|
Molecular Formula |
C9H9BrClNO4 |
Molecular Weight |
310.53 g/mol |
IUPAC Name |
3-(aminomethyl)-4-bromo-6,7-dihydroxy-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C9H8BrNO4.ClH/c10-3-1-4(12)8(13)7-6(3)5(2-11)15-9(7)14;/h1,5,12-13H,2,11H2;1H |
InChI Key |
JWNCFCWSWURFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)C(OC2=O)CN)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


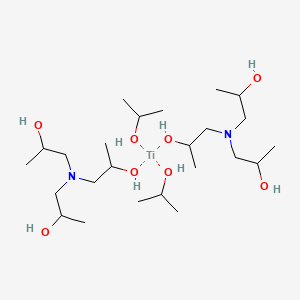
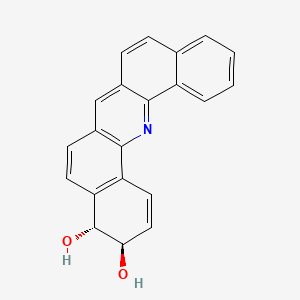


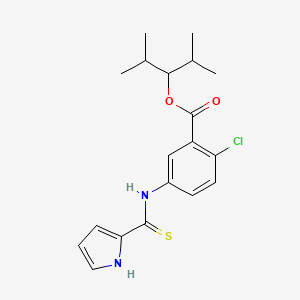
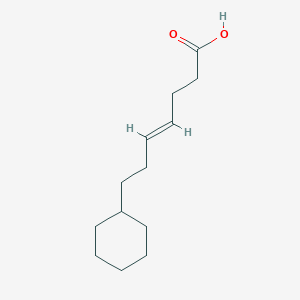


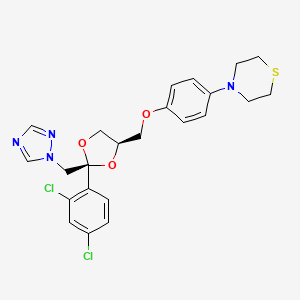
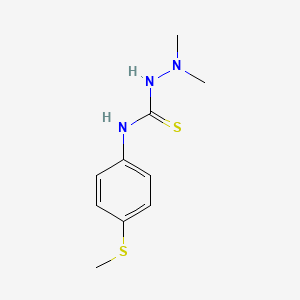

![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
